REACTION_SMILES
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[CH3:27][OH:28].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[NH2:24][OH:25].[O:1]=[C:2]1[CH2:3][C:4]2([O:5][c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]31)[CH2:12][CH2:13][N:14]([C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:15][CH2:16]2.[OH2:26]>>[C:2]1(=[N:24][OH:25])[CH2:3][C:4]2([O:5][c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]31)[CH2:12][CH2:13][N:14]([C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:15][CH2:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)c1ccccc1O2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO)c1ccccc1O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |